H-Lys(Boc)-AMC

Description

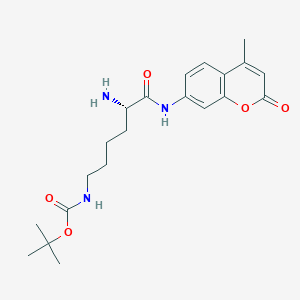

H-Lys(Boc)-AMC is a fluorogenic substrate widely used in biochemical assays, particularly for studying protease activity. The compound consists of a lysine residue with a tert-butoxycarbonyl (Boc) protecting group on its ε-amino group and a 7-amino-4-methylcoumarin (AMC) fluorophore attached to the α-amino group. Upon enzymatic cleavage of the peptide bond by proteases, the AMC moiety is released, producing a measurable fluorescent signal (excitation/emission: ~340–360 nm/~440–460 nm) . This substrate is valued for its stability, solubility in organic solvents (e.g., DMSO, ethanol), and compatibility with high-throughput screening .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)24-19(26)16(22)7-5-6-10-23-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,27)(H,24,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWGDHIIFDVFOW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Boc)-AMC typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the protection of the α-amino group of lysine using the Boc group, followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC). The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

H-Lys(Boc)-AMC undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC and NHS.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate peptide bond formation.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

Deprotection: Removal of the Boc group yields free lysine derivatives.

Coupling: Formation of peptide bonds results in longer peptide chains.

Hydrolysis: Hydrolysis of the amide bond produces lysine and AMC.

Scientific Research Applications

H-Lys(Boc)-AMC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Protease Activity Assays: Due to its fluorescent properties, this compound is used as a substrate in protease activity assays.

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, allowing researchers to study protein structure and function.

Drug Development: This compound is used in the development of protease inhibitors and other therapeutic agents.

Biochemical Research: The compound is used in various biochemical assays to study enzyme kinetics and protein interactions.

Mechanism of Action

The mechanism of action of H-Lys(Boc)-AMC involves its use as a substrate for proteases. When the compound is cleaved by a protease, the amide bond between lysine and AMC is broken, releasing the fluorescent AMC molecule. This release can be detected by fluorescence spectroscopy, allowing researchers to measure protease activity. The molecular targets of this compound are primarily proteases, and the pathways involved include the hydrolysis of peptide bonds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares H-Lys(Boc)-AMC with structurally related fluorogenic substrates:

Key Observations:

Protection Specificity: this compound and Boc-Lys(Ac)-AMC differ in the position and type of protecting groups. The former protects the ε-amine (lysine side chain), while the latter protects the α-amine and acetylates the ε-amine. This dictates their enzyme specificity: this compound is cleaved by proteases, whereas Boc-Lys(Ac)-AMC is a substrate for histone deacetylases (HDACs) .

Fluorogenic Properties :

- All AMC derivatives share similar excitation/emission profiles (~340–360 nm/~440–460 nm), making them interchangeable in fluorescence detection setups .

- Boc-Lys(Ac)-AMC requires HDAC-mediated deacetylation to release AMC, adding a layer of enzymatic specificity absent in this compound .

Solubility and Handling :

Biological Activity

H-Lys(Boc)-AMC, or Nε-Boc-L-lysine 7-amino-4-methylcoumarin, is a derivative of lysine widely utilized in biochemical research, particularly for studying protease activity due to its fluorescent properties. This article delves into the compound's biological activities, synthesis, applications, and relevant research findings.

Overview of this compound

This compound is primarily used in peptide synthesis and as a substrate in protease assays. The compound consists of a protected lysine residue (Boc group) linked to a fluorescent moiety (AMC), which allows for sensitive detection of enzymatic activity through fluorescence spectroscopy.

The synthesis of this compound involves protecting the amino group of lysine with a tert-butoxycarbonyl (Boc) group and coupling it with 7-amino-4-methylcoumarin (AMC). Key reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation. The compound can undergo various reactions:

- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA).

- Coupling : Formation of peptide bonds with other amino acids.

- Hydrolysis : Breaking down the amide bond under acidic or basic conditions.

This compound serves as a substrate for proteases. Upon cleavage by these enzymes, the amide bond between lysine and AMC is broken, releasing the fluorescent AMC molecule. The fluorescence emitted can be quantitatively measured, allowing researchers to assess protease activity effectively.

Applications in Research

This compound has several significant applications in scientific research:

- Protease Activity Assays : Its fluorescent properties make it an ideal substrate for measuring protease activity, aiding in understanding enzyme kinetics.

- Peptide Synthesis : It acts as a building block for synthesizing peptides and proteins, facilitating studies on protein structure and function.

- Drug Development : The compound is instrumental in developing protease inhibitors and other therapeutic agents.

- Biochemical Research : It is used in various assays to explore enzyme interactions and kinetics.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Applications |

|---|---|---|

| This compound | Protected lysine + fluorescent AMC | Protease assays, peptide synthesis |

| H-Lys(Boc)-OH | Protected lysine without fluorescence | General peptide synthesis |

| H-Lys(Z)-OH | Different protecting group (Z group) | Similar applications as H-Lys(Boc)-OH |

| Fmoc-Lys(Boc)-OH | Fmoc protecting group | Peptide synthesis |

Research Findings

Recent studies highlight the significance of this compound in various biological contexts:

- A study demonstrated its utility in histone deacetylase (HDAC) assays, where it was used to measure HDAC activity through its cleavage by HDAC enzymes .

- Another investigation into the SIN3B complex revealed that the compound could facilitate understanding protein-protein interactions crucial for transcriptional regulation .

Case Studies

- Histone Deacetylation : Research involving HDAC complexes utilized this compound to elucidate mechanisms of histone modification and gene expression regulation. The ability to detect fluorescence provided insights into enzyme kinetics and specificity .

- Protease Inhibition Studies : In drug development contexts, this compound was employed to screen potential protease inhibitors, demonstrating its role in identifying therapeutic candidates against diseases involving dysfunctional proteolytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.